(2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate
Description
(2S,4R)-Methyl 4-aminopyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a five-membered ring with stereochemical configurations at positions 2 (S) and 4 (R). The compound features a methyl ester group at position 2 and a primary amino group at position 4. This structure grants it unique physicochemical properties, including hydrogen-bonding capacity, solubility in polar solvents, and reactivity in peptide coupling or nucleophilic substitution reactions. It is commonly used as a building block in pharmaceutical synthesis, particularly for protease inhibitors and chiral ligands .
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S,4R)-4-aminopyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3,7H2,1H3/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCBMGPLDOYKKY-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Protection of Amino Group: The amino group is protected using a protecting group such as tert-butoxycarbonyl (BOC) to prevent unwanted reactions.
Formation of Carboxylate: The carboxylate group is introduced through esterification reactions.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives, critical for further functionalization:
Hydrolysis rates depend on steric hindrance from the pyrrolidine ring and the amino group. The (2S,4R) configuration slows hydrolysis compared to non-chiral analogs due to restricted solvent access .
Reduction and Hydrogenation
The primary amine participates in reductive alkylation and hydrogenation:
Hydrogenation of azide intermediates (e.g., (2S,4R)-4-azidopyrrolidine-2-carboxylate) is stereospecific, preserving the (2S,4R) configuration .
Oxidation Reactions
The amine group is selectively oxidized under controlled conditions:
Oxidation to nitroso derivatives is reversible, enabling applications in dynamic combinatorial chemistry.
Coupling Reactions
The amine group facilitates amide bond formation and urethane synthesis:
Coupling efficiency depends on steric effects; the trans-4-amino group enhances nucleophilicity compared to cis isomers .
Protection/Deprotection Strategies
The amine group is protected/deprotected for stepwise synthesis:
| Protection | Conditions | Reagents | Deprotection Method | Yield | Source |
|---|---|---|---|---|---|
| Boc | Boc₂O, DMAP, CH₂Cl₂ | Di-tert-butyl dicarbonate | TFA (neat or in CH₂Cl₂) | 95% | |
| Cbz | Cbz-Cl, NaOH | Benzyl chloroformate | H₂/Pd-C in methanol | 90% |
Boc protection is preferred for its stability under basic conditions, while Cbz groups are cleaved reductively without affecting the ester .
Comparative Reactivity of Stereoisomers
The (2S,4R) configuration exhibits distinct reactivity versus other stereoisomers:
| Parameter | (2S,4R) | (2S,4S) | (2R,4R) |
|---|---|---|---|
| Hydrolysis rate (k, s⁻¹) | 1.2 × 10⁻³ | 2.8 × 10⁻³ | 9.5 × 10⁻⁴ |
| Amine pKₐ | 8.9 | 9.3 | 8.7 |
| Coupling efficiency | 85% | 72% | 68% |
Data derived from comparative studies show that the (2S,4R) isomer balances steric accessibility and electronic effects optimally .
This compound’s reactivity profile underscores its utility in synthesizing chiral ligands, peptidomimetics, and bioactive molecules. Experimental protocols emphasize strict temperature/pH control to preserve stereochemical integrity .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
(2S,4R)-Methyl 4-aminopyrrolidine-2-carboxylate is primarily utilized as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of various derivatives that can be employed in pharmaceutical development and agrochemicals.
Table 1: Synthetic Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Synthesis | Used to synthesize novel drug candidates with improved efficacy. |
| Agrochemical Development | Acts as an intermediate in the production of herbicides and pesticides. |
| Material Science | Contributes to the development of advanced materials and polymers. |
Biological Research
Enzyme Inhibition Studies
Research has shown that this compound exhibits potential as an enzyme inhibitor. Notably, it has been studied for its effects on arginase, an enzyme involved in the urea cycle.
Case Study: Arginase Inhibition
In a study published by MDPI, derivatives of this compound demonstrated significant inhibition of human arginase (hARG) with IC50 values ranging from nanomolar to micromolar levels . This suggests its potential role in therapeutic strategies targeting metabolic disorders.
Medicinal Applications
Drug Development
The compound is under investigation for its therapeutic applications in various diseases. Its ability to modulate biological pathways makes it a candidate for developing drugs aimed at treating conditions such as cancer and neurodegenerative diseases.
Table 2: Therapeutic Potential
| Disease Area | Potential Mechanism of Action |
|---|---|
| Cancer | May inhibit tumor growth through metabolic pathway modulation. |
| Neurodegenerative Diseases | Potential to improve cognitive function by targeting neurotransmitter systems. |
Peptide Synthesis
Role in Peptide Chemistry
This compound serves as a crucial component in peptide synthesis. It acts as a protecting group that allows selective reactions without interfering with other functional groups.
Table 3: Peptide Synthesis Applications
| Application | Description |
|---|---|
| Selective Reactions | Enhances efficiency by preventing unwanted side reactions during synthesis. |
| Drug Development | Facilitates the creation of peptide-based therapeutics with high specificity. |
Neuroscience Research
Investigating Neurological Pathways
The unique structural properties of this compound make it valuable in neuroscience research, particularly in understanding neurotransmitter interactions and pathways involved in neurodegenerative diseases.
Biological Activity
(2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate is a chiral compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique stereochemistry and structural properties make it a valuable building block for synthesizing more complex molecules, including pharmaceuticals.
Chemical Structure and Properties
The compound is characterized by its five-membered nitrogen-containing heterocycle, the pyrrolidine ring, which plays a crucial role in its biological activity. The specific configurations at the 2 and 4 positions of the pyrrolidine ring significantly influence its reactivity and interactions with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 158.19 g/mol |
| Stereochemistry | (2S,4R) |
| Solubility | Soluble in water and organic solvents |
The biological activity of this compound primarily involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity, which can lead to various biological effects depending on the target involved.
Key Biological Activities
- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes, which is crucial for its potential therapeutic applications. For instance, studies have shown that it may inhibit neuraminidase, an enzyme critical for the replication of influenza viruses .
- Protein Interactions : The compound has been studied for its ability to interact with proteins, influencing their function and stability. This property is particularly important in drug design where modulation of protein activity is desired.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .
Neuraminidase Inhibition
A series of pyrrolidine derivatives were synthesized to evaluate their inhibitory activity against neuraminidase from influenza A virus (H3N2). Among these derivatives, this compound showed promising results, indicating its potential as a therapeutic agent against viral infections .
Antimicrobial Peptides
In a study focusing on antimicrobial peptides (AMPs), modifications incorporating compounds like this compound were evaluated for enhanced antibacterial activity. The results demonstrated that specific structural modifications could lead to increased efficacy against both gram-positive and gram-negative bacteria .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Binding Affinity : The compound exhibits varying binding affinities to different biological targets depending on its structural configuration. This variability underscores the importance of stereochemistry in drug design .
- Therapeutic Applications : Ongoing research aims to explore its potential in treating neurological disorders and other diseases by leveraging its ability to modulate enzyme activities and protein interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
(2S,4R)-Methyl 4-Fluoropyrrolidine-2-Carboxylate
- Structure: Fluorine replaces the amino group at position 4.
- Molecular Formula: C₆H₁₀FNO₂; Molecular Weight: 147.15 g/mol .
- Key Differences: Electron Withdrawal: Fluorine’s electronegativity increases ring stability and alters electronic distribution. Biological Activity: Enhanced metabolic stability compared to the amino analog, making it suitable for fluorine-containing drug candidates.
- Applications : Used in radiopharmaceuticals and as a bioisostere in medicinal chemistry .
(2S,4R)-Methyl 4-Methylpyrrolidine-2-Carboxylate (Hydrochloride)
- Structure: Methyl group replaces the amino group at position 4.
- Molecular Formula: C₇H₁₄ClNO₂; Molecular Weight: 191.65 g/mol (hydrochloride salt) .
- Key Differences: Hydrophobicity: Increased lipophilicity due to the methyl group. Reactivity: Lacks nucleophilic amino group, limiting participation in hydrogen bonding or coupling reactions.
- Applications : Intermediate in hydrophobic drug synthesis .
(2S,4R)-1-Acetyl-4-Hydroxypyrrolidine-2-Carboxylic Acid
- Structure: Acetyl and hydroxyl groups replace the methyl ester and amino groups.
- Molecular Formula: C₇H₁₁NO₄; Molecular Weight: 173.17 g/mol .
- Key Differences :
- Hydrogen Bonding : Hydroxyl group enhances solubility in aqueous media.
- Stability : Acetyl protection reduces amine reactivity.
- Applications : Used in peptide synthesis and as a chiral auxiliary .
Stereochemical Variations
(2S,4S)-Methyl 4-(2,4-Dimethylphenoxy)Pyrrolidine-2-Carboxylate
- Structure: (2S,4S) stereochemistry with a phenoxy substituent.
- Molecular Formula: C₁₄H₁₉NO₃; Molecular Weight: 249.30 g/mol .
- Key Differences: Stereochemistry: Altered spatial arrangement affects binding to chiral receptors.
- Applications : Explored in kinase inhibitors due to aromatic interactions .
Protected Derivatives
Boc-Protected Analogs
- Example: Methyl (2S,4R)-4-(tert-Butoxycarbonylamino)Pyrrolidine-2-Carboxylate Hydrochloride Molecular Formula: C₁₂H₂₃ClN₂O₄; Molecular Weight: 294.78 g/mol . Purpose: Boc group protects the amine during synthesis, enabling selective deprotection. Applications: Critical in multi-step peptide synthesis .
Benzyloxycarbonyl (Cbz)-Protected Analogs
- Example: (2S)-Methyl 4-(((Benzyloxy)Carbonyl)Amino)Pyrrolidine-2-Carboxylate Molecular Formula: C₁₄H₁₈N₂O₄; Molecular Weight: 278.31 g/mol . Purpose: Cbz group offers orthogonal protection for amines. Applications: Used in solid-phase peptide synthesis .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize (2S,4R)-methyl 4-aminopyrrolidine-2-carboxylate?
The synthesis typically involves multi-step organic reactions, including:
- Cyclization : Formation of the pyrrolidine ring via precursors such as pyroglutamic acid derivatives.
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amine during synthesis .
- Amination : Electrophilic amination or Michael addition to introduce the amino group at the 4-position .
Key reagents include coupling agents (e.g., DCC), chiral catalysts for enantiomeric control, and polar aprotic solvents (DMF, DMSO). Reaction conditions (pH, temperature) must be tightly controlled to avoid racemization and optimize stereoselectivity .
Q. What analytical techniques are used to confirm the structure and purity of the compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., methyl ester at ~3.7 ppm, pyrrolidine ring protons at 1.8–3.5 ppm) .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are widely used for refinement .
- HPLC/MS : Validates purity (>98%) and molecular weight (e.g., [M+H]⁺ peak at m/z 173.1) .
Q. What are the recommended storage conditions for this compound?
Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the ester group or oxidation of the amine. Use amber vials to avoid photodegradation .
Advanced Research Questions
Q. How does the stereochemistry at C2 and C4 influence biological interactions?
The (2S,4R) configuration dictates:
- Hydrogen-Bonding Networks : The axial carboxylate and equatorial ammonium groups form stabilizing interactions with enzymes (e.g., proteases) .
- Enantioselectivity : The 4R-amine orientation enhances binding to chiral pockets in biological targets (e.g., ion channels), as shown in analogs like (2R,4S)-4-fluoropyrrolidine-2-carboxylate .
- Conformational Rigidity : The envelope conformation of the pyrrolidine ring (planar N1-C2-C3-C5 atoms) restricts rotational freedom, improving target specificity .
Q. What strategies resolve racemic mixtures during synthesis?
- Chiral Chromatography : Use of cellulose-based columns (e.g., Chiralpak® AD-H) to separate enantiomers .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer (e.g., Candida antarctica lipase B) .
- Asymmetric Catalysis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP) induce stereoselectivity during cyclization .
Q. How do reaction conditions affect synthetic yield and stereochemical outcomes?
- Temperature : Lower temperatures (0–5°C) minimize side reactions (e.g., over-reduction with LiAlH₄) .
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in amidation/esterification steps .
- Catalysts : Copper catalysts improve amination efficiency, while acidic conditions (HCl) stabilize intermediates during cyclization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
